3-(2-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide
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Overview
Description
3-(2-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a thienopyrimidine moiety, and an azetidinyl propanamide chain. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Condensation Reaction: The initial step involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form the thienopyrimidine core.
Chlorination: The thienopyrimidine intermediate is then chlorinated to introduce a reactive chlorine atom.
Nucleophilic Substitution: The chlorinated intermediate undergoes nucleophilic substitution with an azetidinyl propanamide derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-(2-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]pyrimidin-4(3H)-thione: This compound shares the thienopyrimidine core and exhibits similar biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds also feature a thienopyrimidine structure and are studied for their potential as kinase inhibitors.
Uniqueness
3-(2-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide stands out due to its unique combination of a fluorophenyl group and an azetidinyl propanamide chain, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to its analogs.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c19-14-4-2-1-3-12(14)5-6-16(24)22-13-9-23(10-13)18-17-15(7-8-25-17)20-11-21-18/h1-4,7-8,11,13H,5-6,9-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJKWDADXSMJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)CCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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